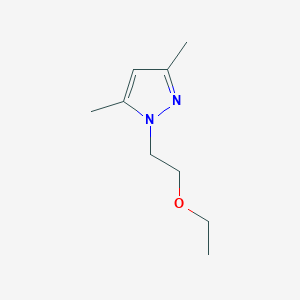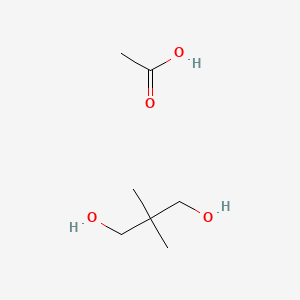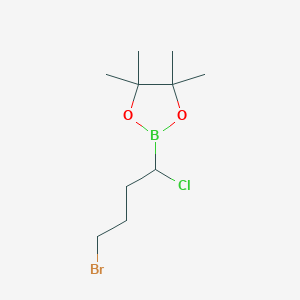![molecular formula C38H20Cl2F24N6O8 B14288904 N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate CAS No. 137993-01-2](/img/structure/B14288904.png)
N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate is a complex organic compound characterized by multiple trifluoromethyl groups and iminium ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate typically involves multi-step organic reactions. The process begins with the preparation of the trifluoromethylated aniline derivatives, followed by their coupling with cyclohexa-2,5-diene-1,4-dione under controlled conditions. The final step involves the formation of the iminium ions and the addition of perchlorate ions to stabilize the structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N1-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The iminium ions facilitate binding to specific molecular targets, leading to the modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole: Utilized in the synthesis of low band gap polymers.
Uniqueness
N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate is unique due to its multiple trifluoromethyl groups and iminium ions, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
137993-01-2 |
|---|---|
Formule moléculaire |
C38H20Cl2F24N6O8 |
Poids moléculaire |
1215.5 g/mol |
Nom IUPAC |
[2-[4-[bis(trifluoromethyl)amino]-N-[4-[bis(trifluoromethyl)amino]phenyl]anilino]phenyl]-[4-[bis(trifluoromethyl)amino]phenyl]-[4-[bis(trifluoromethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]azanium;diperchlorate |
InChI |
InChI=1S/C38H20F24N6.2ClHO4/c39-31(40,41)65(32(42,43)44)25-13-5-21(6-14-25)63(22-7-15-26(16-8-22)66(33(45,46)47)34(48,49)50)29-3-1-2-4-30(29)64(23-9-17-27(18-10-23)67(35(51,52)53)36(54,55)56)24-11-19-28(20-12-24)68(37(57,58)59)38(60,61)62;2*2-1(3,4)5/h1-20H;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
OUMBTVJQTQPEEH-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)N(C2=CC=C(C=C2)N(C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)N(C(F)(F)F)C(F)(F)F)[N+](=C4C=CC(=[N+](C(F)(F)F)C(F)(F)F)C=C4)C5=CC=C(C=C5)N(C(F)(F)F)C(F)(F)F.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


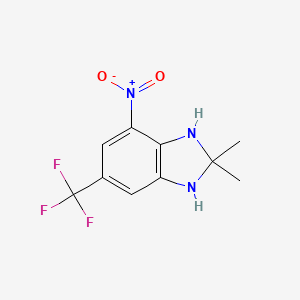
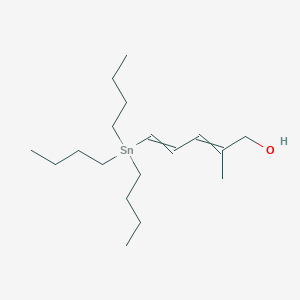
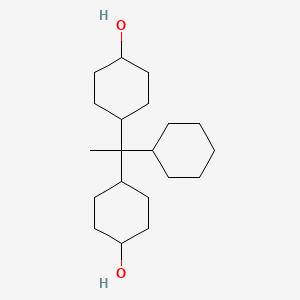
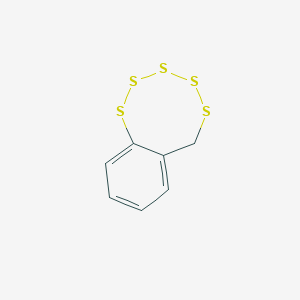
![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)
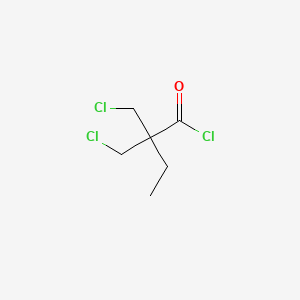
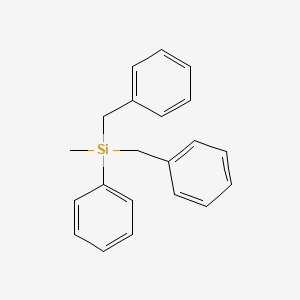
![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
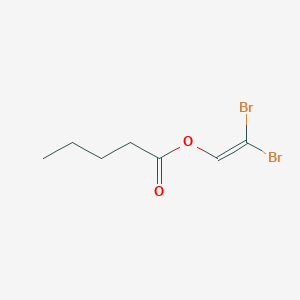
![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
